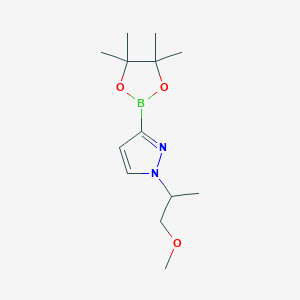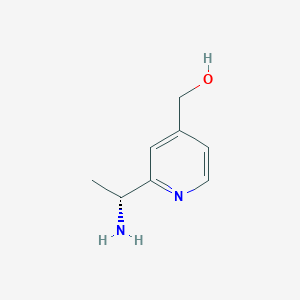
(R)-(2-(1-Aminoethyl)pyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(2-(1-Aminoethyl)pyridin-4-yl)methanol: is a chiral compound featuring a pyridine ring substituted with an aminoethyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol involves the reductive amination of 4-pyridinecarboxaldehyde with ®-1-aminoethanol. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
-
Asymmetric Synthesis: : Another approach is the asymmetric synthesis starting from chiral precursors. For instance, ®-1-aminoethanol can be reacted with 4-pyridinecarboxaldehyde under controlled conditions to ensure the retention of chirality.
Industrial Production Methods
Industrial production of ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
-
Oxidation: : The hydroxymethyl group in ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
-
Reduction: : The compound can undergo reduction reactions, particularly the reduction of the pyridine ring to form piperidine derivatives using hydrogenation catalysts like platinum or palladium.
-
Substitution: : The amino group can participate in substitution reactions, forming amides, ureas, or other derivatives when reacted with acyl chlorides, isocyanates, or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium cyanoborohydride, hydrogen gas with palladium on carbon.
Substitution Reagents: Acyl chlorides, isocyanates.
Major Products Formed
Oxidation: Pyridine-4-carboxaldehyde, pyridine-4-carboxylic acid.
Reduction: Piperidine derivatives.
Substitution: Amides, ureas, and other substituted products.
科学的研究の応用
Chemistry
In organic synthesis, ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the development of chiral ligands for asymmetric catalysis, which is crucial in the synthesis of biologically active molecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol is investigated for its potential as a pharmacophore in drug design. Its derivatives might exhibit activity against various biological targets, making it a candidate for drug development.
Industry
The compound’s derivatives can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism by which ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol exerts its effects depends on its specific application. In catalysis, it may act as a chiral ligand, facilitating enantioselective reactions. In biological systems, its derivatives might interact with specific enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(S)-(2-(1-Aminoethyl)pyridin-4-yl)methanol: The enantiomer of the compound, which may exhibit different biological activities and properties.
4-(Hydroxymethyl)pyridine: Lacks the chiral aminoethyl group, making it less versatile in chiral synthesis.
2-(1-Aminoethyl)pyridine: Lacks the hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
®-(2-(1-Aminoethyl)pyridin-4-yl)methanol is unique due to its chiral nature and the presence of both amino and hydroxymethyl functional groups. This combination allows for diverse reactivity and applications in various fields, distinguishing it from similar compounds.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
[2-[(1R)-1-aminoethyl]pyridin-4-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-6(9)8-4-7(5-11)2-3-10-8/h2-4,6,11H,5,9H2,1H3/t6-/m1/s1 |
InChIキー |
LVOHMXYDWWBBJV-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C1=NC=CC(=C1)CO)N |
正規SMILES |
CC(C1=NC=CC(=C1)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


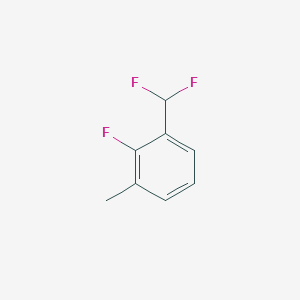
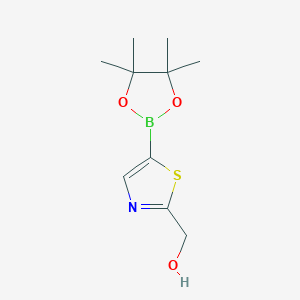
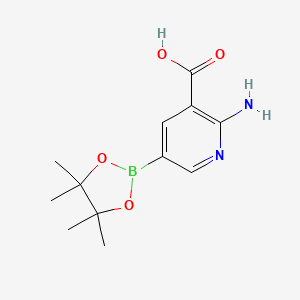
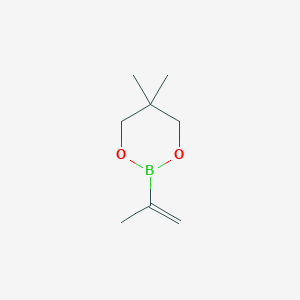

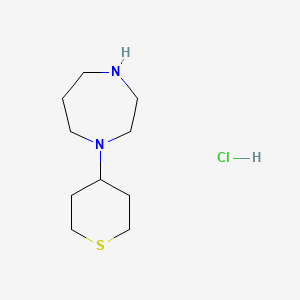
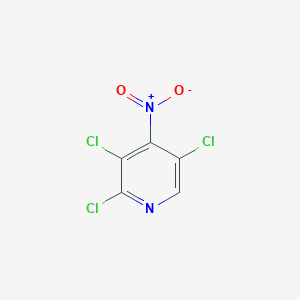
![4-((7-(2,6-Dichlorophenyl)benzo[e][1,2,4]triazin-3-yl)amino)-2-(2-(pyrrolidin-1-yl)ethoxy)benzonitrile](/img/structure/B12968678.png)

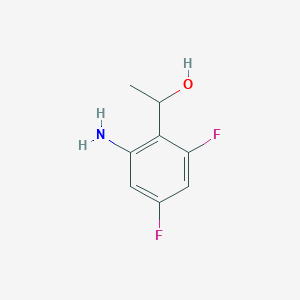

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12968702.png)
